3,5-Diisopropylpyridin-4-amine

Description

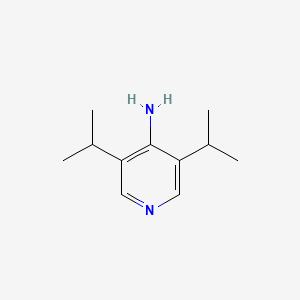

3,5-Diisopropylpyridin-4-amine is a substituted pyridine derivative characterized by two isopropyl groups at the 3- and 5-positions and an amine group at the 4-position. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry, catalysis, and materials science. Its bulky isopropyl substituents enhance lipophilicity and steric hindrance, influencing reactivity and binding interactions in biological systems or coordination chemistry .

Properties

IUPAC Name |

3,5-di(propan-2-yl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)9-5-13-6-10(8(3)4)11(9)12/h5-8H,1-4H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYFAMIRIYZCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=C1N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of pyridine derivatives. For instance, starting with 4-aminopyridine, the introduction of isopropyl groups at the 3rd and 5th positions can be accomplished using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the isopropyl groups selectively. These methods offer advantages in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3,5-Diisopropylpyridin-4-amine has been investigated for its potential as a pharmaceutical agent due to its ability to act as an inhibitor for various enzymes and receptors:

- Inhibitory Activity : Research indicates that derivatives of this compound can inhibit calmodulin-dependent kinases, which are implicated in insulin signaling pathways. This property suggests potential applications in treating conditions like diabetes and obesity by restoring insulin sensitivity in vivo models .

- Selective Inhibition : The compound has shown promise as a selective inhibitor of spleen tyrosine kinase (SYK), which may be beneficial in treating autoimmune diseases and certain types of lymphomas .

Catalysis

The compound's basicity and steric hindrance make it suitable for use as a catalyst or a base in organic synthesis:

- Peptide Coupling : Its highly hindered structure allows it to serve as an effective base in peptide coupling reactions, facilitating the formation of peptide bonds under mild conditions .

Material Science

In material science, the unique properties of this compound can be exploited in the development of advanced materials:

- Polymerization : The compound can be utilized as a polymerization initiator or modifier, contributing to the synthesis of specialty polymers with tailored properties for specific applications in coatings, adhesives, and composites .

Case Study 1: Insulin Sensitivity Restoration

A study investigated the effects of a compound related to this compound on insulin sensitivity in diet-induced obesity models. The results indicated that treatment with this compound improved glucose control and increased insulin sensitivity without significant adverse effects .

Case Study 2: Peptide Synthesis Optimization

Another research effort focused on optimizing peptide synthesis using this compound as a base. The study demonstrated that the compound facilitated efficient coupling reactions with high yields, showcasing its utility in pharmaceutical development where peptide therapeutics are increasingly important .

Mechanism of Action

The mechanism of action of 3,5-Diisopropylpyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-diisopropylpyridin-4-amine with three analogous pyridine derivatives: 4-amino-3,5-dichloropyridine, 4-methylpyridine, and 2,6-diisopropylpyridine. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Steric and Electronic Effects this compound exhibits significant steric hindrance due to the bulky isopropyl groups, which can hinder nucleophilic attacks at the pyridine ring. This contrasts with 4-amino-3,5-dichloropyridine, where electron-withdrawing chlorine atoms increase ring electrophilicity, enhancing reactivity in substitution reactions.

Solubility and Lipophilicity

- The isopropyl groups in this compound render it highly lipophilic, limiting water solubility. This property is advantageous in lipid-rich environments (e.g., cell membranes) but challenging for aqueous-phase reactions. In contrast, 4-methylpyridine is water-miscible, making it a versatile solvent.

Applications this compound is explored as a ligand in asymmetric catalysis due to its chiral environment. This contrasts with 2,6-diisopropylpyridine, which lacks an amine group and is primarily used as a non-coordinating base in organometallic chemistry. 4-Amino-3,5-dichloropyridine finds use in agrochemicals (e.g., herbicide precursors), leveraging its halogenated structure for bioactivity.

Biological Activity

3,5-Diisopropylpyridin-4-amine is an organic compound characterized by its molecular formula and a molecular weight of 178.28 g/mol. The compound features a pyridine ring substituted with two isopropyl groups at the 3 and 5 positions and an amino group at the 4 position. This unique structural arrangement not only enhances steric hindrance but also influences the compound's chemical reactivity and potential biological activity, making it a subject of interest in various fields, including pharmaceuticals and organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The basicity of the amino group allows it to participate in protonation reactions, which can modulate its binding affinity to biological targets. The steric bulk introduced by the isopropyl groups may also affect how the compound interacts with these targets, potentially leading to distinct pharmacological effects compared to less substituted analogs.

Potential Applications

- Pharmaceutical Development : The compound's unique structure may confer specific pharmacological properties, making it a candidate for drug development targeting various diseases.

- Organic Electronics : Given its structural characteristics, it may have applications in organic electronic devices.

- Catalysis : As a ligand, it could be utilized in catalytic processes due to its ability to stabilize metal complexes.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Methylpyridin-4-amine | 100-92-7 | 0.85 |

| 3-Ethylpyridin-4-amine | 1879-09-0 | 0.82 |

| 2,6-Diisopropylpyridine | 1008-89-5 | 0.80 |

This comparison highlights how variations in the substituents on the pyridine ring can lead to differences in biological activity and chemical properties.

Study on Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential applications in metabolic regulation.

Pharmacological Evaluation

In a pharmacological evaluation, animal models were used to assess the compound's efficacy in treating conditions such as anxiety and depression. Preliminary findings showed that it could modulate neurotransmitter systems effectively, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Diisopropylpyridin-4-amine, and how do steric effects influence reaction efficiency?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or metal-catalyzed coupling. For example, substituting fluorine or chlorine atoms on a pyridine ring (e.g., pentafluoropyridine) with isopropyl groups under controlled conditions (e.g., using NaH or Pd catalysts). Steric hindrance from the bulky isopropyl groups necessitates higher temperatures (80–120°C) and longer reaction times. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify amine protons (~5–6 ppm) and isopropyl methyl groups (1.0–1.5 ppm). Compare with calculated spectra from computational tools like Gaussian.

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement to resolve steric clashes and confirm bond angles/distances .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting the [M+H]⁺ ion.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction, extract the compound using dichloromethane/water. Remove solvents under reduced pressure and recrystallize from ethanol or hexane. For complex mixtures, employ flash chromatography with a gradient elution (e.g., 5–30% ethyl acetate in hexane). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the electronic and steric properties of the diisopropyl groups affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating isopropyl groups increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution. Steric hindrance limits access to the 4-amine position, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings. Compare reaction yields and regioselectivity with analogs like 3,5-dichloropyridin-4-amine (less steric hindrance) .

Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with protein active sites (PDB structures). Focus on hydrogen bonding with the amine group and hydrophobic interactions with isopropyl substituents.

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and steric parameters from similar pyridine derivatives (e.g., triazine analogs in ). Validate with in vitro assays .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of substituted pyridines?

- Methodological Answer : Collect high-resolution X-ray data (λ = 0.710–1.541 Å) and refine using SHELXL. Compare bond lengths (C–N, C–C) and torsion angles with DFT-optimized structures. Address discrepancies (e.g., amine group planarity) by adjusting refinement constraints or exploring dynamic disorder .

Handling and Stability

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to avoid oxidation. Monitor stability via periodic NMR analysis (check for amine proton shifts or new peaks). For long-term storage, lyophilize and seal in vacuum-sealed bags .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.